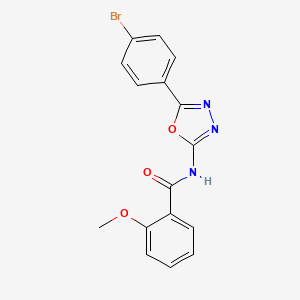

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a bromophenyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are often determined experimentally. Without specific studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications

Synthesis and Characterization

The compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is related to various synthetic and characterization efforts aimed at exploring its potential in scientific research applications. For instance, studies have focused on synthesizing bis-1,3,4-oxadiazole compounds containing glycine moieties, revealing their impact on the activity of transferase enzymes. Such compounds have shown to modulate enzyme activities, suggesting potential for biochemical studies (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial Screening

Research into derivatives of 1,3,4-oxadiazole, including structures related to this compound, has demonstrated significant antimicrobial properties. These compounds have been screened against various bacteria and fungi, showcasing their potential as therapeutic agents in treating microbial diseases. Such studies highlight the compound's relevance in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antioxidant Activity

Compounds structurally similar to this compound, especially those derived from marine sources like the red alga Rhodomela confervoides, have shown potent antioxidant activities. These findings are significant for food and pharmaceutical applications, indicating the potential of such compounds in preventing oxidative stress and related diseases (Li, Li, Gloer, & Wang, 2012).

Antiproliferative and Pharmacological Potential

The exploration of 1,3,4-oxadiazole derivatives, including compounds like this compound, extends to evaluating their antiproliferative and pharmacological properties. Studies have focused on their potential as anticancer agents, investigating mechanisms such as PPARα/γ dual activation and effects on cancer cell lines. These efforts underscore the compound's relevance in developing novel therapeutic strategies against cancer and metabolic disorders (Jung et al., 2017).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives also extends to the field of corrosion science, where compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal the compound's efficacy in protecting metal surfaces from corrosion, providing insights into its potential industrial applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic intermediate or catalyst .

Mechanism of Action

Target of Action

The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide” belongs to the class of 1,3,4-oxadiazoles . Compounds of this class have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, the targets of this compound could be diverse and depend on the specific substituents and structure of the compound.

Mode of Action

Many 1,3,4-oxadiazoles act by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of activities associated with 1,3,4-oxadiazoles, it’s likely that multiple pathways could be involved .

Result of Action

Based on the activities of other 1,3,4-oxadiazoles, potential effects could include modulation of enzyme activity, alteration of signal transduction pathways, or changes in cell proliferation .

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAOUBCCHQDJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![8-(2-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2572181.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)